2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol
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Overview
Description
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol is an organic compound with the molecular formula C15H13BrClNO2 and a molar mass of 354.63 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol typically involves the following steps:
Formation of the imine: The reaction between 4-chlorobenzylamine and 2-bromo-4-methoxybenzaldehyde under acidic conditions forms the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can participate in halogen bonding, influencing its binding affinity to various biological targets. The imine group can undergo hydrolysis, releasing active intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-methylbenzenamine: Similar in structure but lacks the imine and methoxy groups.
2-Bromo-4-chloro-6-methoxybenzenol: Similar but lacks the imine group.
4-Chlorobenzylamine: A precursor in the synthesis of the target compound.
Uniqueness
2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol is unique due to the presence of both bromine and chlorine atoms, as well as the imine and methoxy functional groups
Properties
IUPAC Name |
2-bromo-6-[(4-chlorophenyl)methyliminomethyl]-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-20-13-6-11(15(19)14(16)7-13)9-18-8-10-2-4-12(17)5-3-10/h2-7,9,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNAMLJWCONQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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